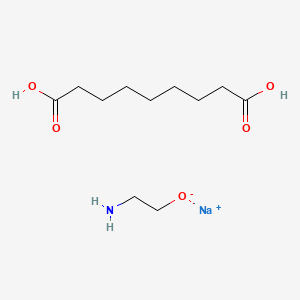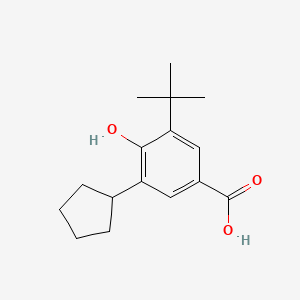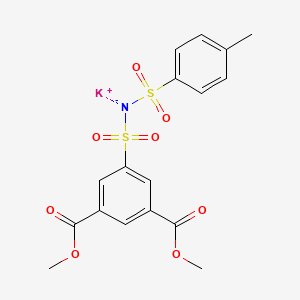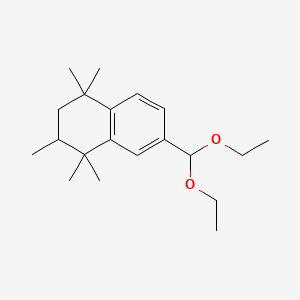
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene core substituted with multiple methyl groups and a diethoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or carbon tetrachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency. The use of photochemical reactors for bromination and subsequent substitution reactions is also common. The industrial methods focus on optimizing yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the diethoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (bromine, chlorine), alkyl halides
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced naphthalene derivatives .
科学研究应用
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the diethoxymethyl and multiple methyl groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrogenated derivative of naphthalene with similar reduction properties.
Naphthalene diimides: Compounds with similar aromatic cores but different functional groups, used in material science and supramolecular chemistry .
Uniqueness
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple methyl groups and diethoxymethyl substitution make it a versatile compound for various applications, distinguishing it from simpler naphthalene derivatives .
属性
CAS 编号 |
131812-49-2 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
7-(diethoxymethyl)-1,1,2,4,4-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C20H32O2/c1-8-21-18(22-9-2)15-10-11-16-17(12-15)20(6,7)14(3)13-19(16,4)5/h10-12,14,18H,8-9,13H2,1-7H3 |
InChI 键 |
PRNGVWOCXLZHDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC2=C(C=C1)C(CC(C2(C)C)C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


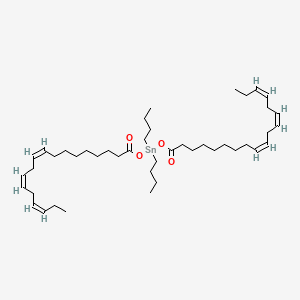

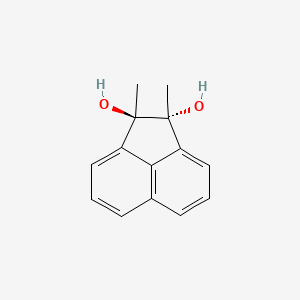
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


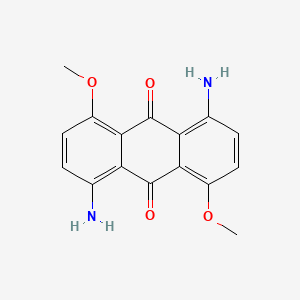
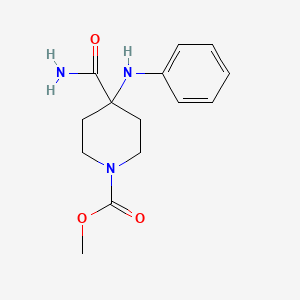
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


